molecular formula C8H3Cl2N3 B13923182 4,6-Dichloro-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile

4,6-Dichloro-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile

Cat. No.: B13923182
M. Wt: 212.03 g/mol
InChI Key: XLSGIPPCQCQFGW-UHFFFAOYSA-N
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Description

4,6-Dichloro-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile is an organic compound with the molecular formula C8H3Cl2N3 It is a derivative of pyrrolopyridine, characterized by the presence of two chlorine atoms at positions 4 and 6, and a cyano group at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile typically involves the cyclization of 2,6-dichloro-4-nitropyridine. The process begins with the dissolution of 2,6-dichloro-4-nitropyridine in anhydrous tetrahydrofuran (THF), followed by cooling to -78°C. Bromovinyl magnesium (in THF) is then added, and the reaction is allowed to proceed at this temperature for one hour before being warmed to -20°C .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: Reagents such as hydrogen peroxide (for oxidation) and sodium borohydride (for reduction) are typically used.

Major Products Formed

    Substitution Reactions: Products include derivatives with various functional groups replacing the chlorine atoms.

    Oxidation and Reduction: Products depend on the specific reagents and conditions used, often leading to modified pyrrolopyridine structures.

Scientific Research Applications

4,6-Dichloro-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Dichloro-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile involves its interaction with specific molecular targets. For instance, derivatives of this compound have shown potent inhibitory activity against fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation . The inhibition of FGFRs can lead to the suppression of cancer cell growth and induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dichloro-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile is unique due to the presence of both chlorine atoms and a cyano group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications.

Properties

Molecular Formula

C8H3Cl2N3

Molecular Weight

212.03 g/mol

IUPAC Name

4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

InChI

InChI=1S/C8H3Cl2N3/c9-6-4-1-2-12-8(4)13-7(10)5(6)3-11/h1-2H,(H,12,13)

InChI Key

XLSGIPPCQCQFGW-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=NC(=C(C(=C21)Cl)C#N)Cl

Origin of Product

United States

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